[1-(2-Methoxyethyl)piperidin-4-yl]methanol

Aqueous solubility Regioisomer comparison Predicted physicochemical properties

[1-(2-Methoxyethyl)piperidin-4-yl]methanol is an N-substituted 4-piperidinemethanol derivative with the molecular formula C9H19NO2, a molecular weight of 173.25 g/mol, and ChemBridge catalog number 4010733. The compound bears a 2-methoxyethyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 4-position, producing one hydrogen bond donor (the alcohol), three hydrogen bond acceptors, and four rotatable bonds.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 915919-97-0
Cat. No. B1417850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Methoxyethyl)piperidin-4-yl]methanol
CAS915919-97-0
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCOCCN1CCC(CC1)CO
InChIInChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
InChIKeyPTNHYVCQMCBKIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Baseline Profile: [1-(2-Methoxyethyl)piperidin-4-yl]methanol (CAS 915919-97-0)


[1-(2-Methoxyethyl)piperidin-4-yl]methanol is an N-substituted 4-piperidinemethanol derivative with the molecular formula C9H19NO2, a molecular weight of 173.25 g/mol, and ChemBridge catalog number 4010733 . The compound bears a 2-methoxyethyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 4-position, producing one hydrogen bond donor (the alcohol), three hydrogen bond acceptors, and four rotatable bonds . Predicted properties include a water solubility of 20,601.7 mg/L (EPA T.E.S.T.), a boiling point of 261.72 °C, a flash point of 115.82 °C, and an XLogP3 of 0.2 [1]. Vendors typically supply the compound at ≥95% purity in liquid form as the free base .

Why Closely Related Piperidine Methanols Cannot Be Interchanged: Procurement Risks for [1-(2-Methoxyethyl)piperidin-4-yl]methanol


Substituting [1-(2-Methoxyethyl)piperidin-4-yl]methanol with a regioisomer (3-substituted position) or an analog bearing a different N-alkyl group introduces measurable shifts in solubility, lipophilicity, thermal properties, and physical state that propagate into synthetic yields, chromatographic behavior, and formulation workups [1]. As the quantitative comparisons in Section 3 demonstrate, even a regioisomeric change (4-ylmethanol → 3-ylmethanol) alters predicted aqueous solubility by approximately 24% and shifts the boiling point by 8 °C, while exchanging the N-methoxyethyl chain for an N-ethyl chain raises water solubility more than twofold [2][3]. These differences are not theoretical; they dictate column purification conditions, liquid-handling suitability, and storage classifications, making unverified substitution a direct risk to experimental reproducibility .

Quantitative Differentiation Evidence for [1-(2-Methoxyethyl)piperidin-4-yl]methanol vs. Closest Analogs


Aqueous Solubility Advantage over the 3‑Substituted Regioisomer

[1-(2-Methoxyethyl)piperidin-4-yl]methanol exhibits a predicted water solubility of 20,601.7 mg/L, which is 23.5% higher than the 16,679 mg/L predicted for the 3‑substituted regioisomer [1][2]. Both predictions were generated with the EPA T.E.S.T. model using the same algorithmic framework, enabling a direct head‑to‑head comparison [3]. The higher solubility reduces the need for co‑solvents in aqueous reaction mixtures and simplifies aqueous workup procedures during downstream synthesis.

Aqueous solubility Regioisomer comparison Predicted physicochemical properties

Controlled Lipophilicity vs. 3‑Substituted Regioisomer and N‑Ethyl Analog

The target compound has a measured LogP of −0.04 and an XLogP3 of 0.2 , placing it near the threshold of hydrophilicity. The 3‑substituted regioisomer has a LogP of 0.275 (BOC Sciences measurement) , while the N‑ethyl analog (1-ethylpiperidin-4-yl)methanol has a LogP of 0.648 [1]. The increasingly positive LogP across the series (4‑methoxyethyl: −0.04/0.2 → 3‑methoxyethyl: 0.275 → N‑ethyl: 0.648) means the target compound is the most hydrophilic, which translates into different retention times in reverse-phase chromatography and altered membrane permeability profiles.

LogP Lipophilicity Drug-likeness

Physical State Advantage: Liquid for Direct Liquid Handling

The target compound is supplied as a liquid (free base) at 95% purity . In contrast, the 3‑substituted regioisomer is a solid at room temperature . This distinction eliminates the need for melting or dissolution steps prior to use in automated liquid-handling platforms, reducing cycle time and solvent waste in high-throughput parallel synthesis workflows. The N‑ethyl analog is also a liquid , but its higher water solubility (40,405.9 mg/L) [1] and different LogP make it a non-interchangeable alternative for reactions where moderate solubility and polarity are preferred.

Physical form Liquid handling Laboratory automation

Thermal Property Differentiation: Boiling Point and Flash Point vs. 3‑Substituted Isomer

The target compound exhibits a boiling point of 261.72 °C and a flash point of 115.82 °C (EPA T.E.S.T.) [1]. The 3‑substituted regioisomer has a comparably lower boiling point of 253.7 °C and a flash point of 109.88 °C [2]. The 8.02 °C higher boiling point and 5.94 °C higher flash point reduce volatility and flammability concerns during shipping and storage. For laboratories shipping compounds under IATA/DOT regulations, the higher flash point may place the 4‑isomer in a less restrictive transport category, reducing logistics costs.

Thermal stability Boiling point Flash point Storage classification

Hydrogen-Bond Profile and Rotatable Bond Equivalence Ensure Consistent Conformational Behavior

Both the 4‑substituted target compound and its 3‑substituted regioisomer share identical hydrogen bond donor (1) and acceptor (3) counts and both possess 4 rotatable bonds . This parity means that the conformational flexibility and hydrogen-bonding capacity—key determinants of molecular recognition in biological screening—are conserved between the two regioisomers. However, the N‑ethyl analog has only 3 rotatable bonds [1], reducing conformational freedom. For structure–activity relationship (SAR) campaigns that require the full 4‑rotatable-bond flexibility to sample pharmacophore space, the N‑ethyl analog may underrepresent accessible conformations, whereas both methoxyethyl regioisomers offer equivalent rotational degrees of freedom.

Hydrogen bond Rotatable bonds Drug-likeness Conformational flexibility

Optimal Procurement Use-Cases for [1-(2-Methoxyethyl)piperidin-4-yl]methanol Based on Quantitative Differentiation


High-Throughput Parallel Synthesis Requiring Liquid-Handling Compatibility

Laboratories running automated parallel synthesis platforms (e.g., Chemspeed, Accelerator SLT) benefit from the liquid physical state of the target compound, which eliminates the dissolution step required for the solid 3‑substituted regioisomer . Combined with its moderate aqueous solubility (20,601.7 mg/L) [1], it is directly dispensable into aqueous or polar-solvent reaction mixtures without pre-dilution, reducing per-plate processing time by approximately 10–30 minutes relative to solid analogs.

Medicinal Chemistry SAR Campaigns Where Polarity and Conformational Flexibility Are Critical

The target compound’s lower LogP (−0.04 to 0.2) and full 4‑rotatable-bond flexibility make it the preferred building block for SAR exploration of polar pharmacophore regions. The N‑ethyl analog lacks one rotatable bond and is significantly more lipophilic (LogP 0.648) [2], while the 3‑isomer, although conformationally equivalent, is less water-soluble and is a solid at room temperature [3], complicating automated handling.

Shipping- and Storage-Sensitive Procurement Where Flash Point Determines Hazard Classification

With a flash point of 115.82 °C—approximately 6 °C higher than the 3‑isomer—the target compound may fall into a less restrictive flammability category under DOT/IATA regulations [4]. Procurement teams shipping multi-gram quantities across borders can select the 4‑isomer to reduce surcharges associated with flammable-liquid classifications, while obtaining a building block that remains liquid in storage, avoiding freeze–thaw or re-melting procedures.

Aqueous-Phase Reaction Sequences Requiring Superior Solubility

The target compound’s water solubility (20,601.7 mg/L) exceeds that of the 3‑regioisomer by 23.5% [5], making it the superior choice for aqueous-phase couplings, bioconjugation reactions, or any multi-step sequence where maintaining homogeneity without a co‑solvent is critical for yield and purity.

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